4-Acetamido-3-chlorophenyl acetate
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Overview
Description
4-Acetamido-3-chlorophenyl acetate is an organic compound that belongs to the class of acetamides It is characterized by the presence of an acetamido group (-NHCOCH3) and a chlorophenyl group (-C6H4Cl) attached to an acetate moiety (-COOCH3)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-3-chlorophenyl acetate typically involves the acetylation of 4-amino-3-chlorophenol. The reaction is carried out using acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction conditions generally include heating the mixture to a temperature of around 60-70°C for several hours to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-3-chlorophenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out under reflux conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Hydroxyl or amino-substituted phenyl acetates.
Scientific Research Applications
4-Acetamido-3-chlorophenyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Acetamido-3-chlorophenyl acetate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Acetamidophenyl acetate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3-Chlorophenyl acetate: Lacks the acetamido group, which may reduce its ability to form hydrogen bonds.
4-Acetamido-2-chlorophenyl acetate: Similar structure but with the chlorine atom in a different position, which can influence its chemical properties.
Uniqueness
4-Acetamido-3-chlorophenyl acetate is unique due to the presence of both the acetamido and chlorophenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
60144-85-6 |
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Molecular Formula |
C10H10ClNO3 |
Molecular Weight |
227.64 g/mol |
IUPAC Name |
(4-acetamido-3-chlorophenyl) acetate |
InChI |
InChI=1S/C10H10ClNO3/c1-6(13)12-10-4-3-8(5-9(10)11)15-7(2)14/h3-5H,1-2H3,(H,12,13) |
InChI Key |
RWFJPPRPPZSBNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OC(=O)C)Cl |
Origin of Product |
United States |
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